8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
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Overview
Description
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the bromine atom or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzymes or receptors by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-hydroxy-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 2-Ethyl-6-chloro-imidazo[1,2-a]pyridine
Uniqueness
8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 8-position and the ethyl ester group at the 2-position enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
ethyl 8-bromo-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6,9,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVAXNCSDSUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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